6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid
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Overview
Description
6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid is an organic compound with a unique spirocyclic structure. This compound is often used as a building block in organic synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid typically involves multiple steps. One common method includes the reaction of N-benzyl-1,1-dimethyl urea with sodium sulfate in dimethyl sulfoxide to obtain N-benzyl-1-methyl urea. This intermediate is then reacted with tert-butanol in the presence of thionyl chloride to produce N-benzyl-1-(tert-butoxy)-1-methyl urea. Finally, the target product is obtained by treating with hydrofluoric acid under alkaline conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvents like ethanol, dimethyl sulfoxide, and ether are commonly used due to their ability to dissolve the reactants and products effectively .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including acids like trifluoroacetic acid for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid exerts its effects involves the Boc protecting group. This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group is acid-labile and can be removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
- 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
- 1-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid is unique due to its spirocyclic structure, which provides a rigid and stable framework. This rigidity is beneficial in the synthesis of complex molecules, as it can influence the stereochemistry and reactivity of the resulting compounds .
Properties
Molecular Formula |
C13H19NO5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(18)14-7-13(4-8(15)5-13)6-9(14)10(16)17/h9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
UGPMPQPZWKFFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(=O)C2 |
Origin of Product |
United States |
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